![molecular formula C15H12FN3O2 B5724164 3-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-methylpyridine](/img/structure/B5724164.png)
3-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-methylpyridine
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Overview
Description
The compound "3-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-methylpyridine" belongs to the family of oxadiazole derivatives, which are known for their diverse pharmacological activities. Oxadiazoles are heterocyclic compounds containing an oxadiazole ring, a five-membered ring consisting of three carbon atoms and two nitrogen atoms at nonadjacent positions.
Synthesis Analysis
The synthesis of oxadiazole derivatives typically involves cyclization reactions of appropriate precursors. For instance, a method for synthesizing oxadiazole derivatives involves the cyclization of substituted benzoic acid hydrazides using phosphorousoxychloride at high temperatures. This method has been applied to produce compounds with significant biological activities (Rai et al., 2009).
Molecular Structure Analysis
The molecular structure of oxadiazole derivatives is characterized by spectroscopic methods such as IR, 1H NMR, 13C NMR, and LC-MS. For example, the structural characterization of novel oxadiazole compounds revealed their precise molecular framework, contributing to their biological properties (Shyma et al., 2013).
Chemical Reactions and Properties
Oxadiazole derivatives undergo various chemical reactions, including N-alkylation and sulfanyl substitutions, which modify their chemical properties and biological activities. The introduction of different substituents into the oxadiazole ring or onto the phenyl ring can significantly influence the compound's reactivity and interaction with biological targets (Mamatha S.V et al., 2019).
Mechanism of Action
Target of Action
It is known that 1,2,4-oxadiazole derivatives exhibit a broad spectrum of biological activities . They have been found to show moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity to Rhizoctonia solani .
Mode of Action
1,2,4-oxadiazole derivatives are known to interact with their targets to exert their biological effects . The presence of the 1,2,4-oxadiazole heterocycle, which is a bioisostere of amide, contributes to better hydrolytic and metabolic stability .
Biochemical Pathways
It is known that 1,2,4-oxadiazole derivatives can affect various biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
The presence of the 1,2,4-oxadiazole heterocycle, which is a bioisostere of amide, contributes to better hydrolytic and metabolic stability , which could potentially influence its bioavailability.
Result of Action
It is known that 1,2,4-oxadiazole derivatives can exert a variety of biological effects, including nematocidal, anti-fungal, and antibacterial activities .
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-(4-fluorophenyl)-3-(2-methoxy-6-methylpyridin-3-yl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3O2/c1-9-3-8-12(15(17-9)20-2)13-18-14(21-19-13)10-4-6-11(16)7-5-10/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPZFWXUWZLXIOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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